molecular formula C20H22N2O2 B1617595 Phenol, 2,2'-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis- CAS No. 64346-55-0

Phenol, 2,2'-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis-

Cat. No.: B1617595
CAS No.: 64346-55-0
M. Wt: 322.4 g/mol
InChI Key: WCSLPBBQHFXWBW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (CDCl₃, 400 MHz) exhibits characteristic signals:

  • Phenolic -OH: δ 13.2 ppm (broad singlet, exchangeable)
  • Imine protons (-CH=N-): δ 8.35 ppm (singlet)
  • Aromatic protons: δ 6.8–7.3 ppm (multiplet)
  • Cyclohexane protons: δ 1.2–2.8 ppm (multiplet)

¹³C NMR highlights key functional groups:

  • C=N: δ 160–165 ppm
  • C-O (phenolic): δ 155–158 ppm
  • Aromatic carbons: δ 115–135 ppm

The cis and trans isomers are distinguishable by splitting patterns: cis isomers show doubled imine proton signals due to reduced symmetry.

Infrared (IR) Vibrational Signatures

IR spectroscopy (KBr pellet, cm⁻¹) reveals:

  • ν(O-H): 3250–3300 (broad)
  • ν(C=N): 1635–1640
  • ν(C-O): 1235–1245
  • ν(C-C aromatic): 1480–1600

The absence of free -OH stretching in metal complexes confirms deprotonation upon coordination.

UV-Vis Absorption Profiles

UV-Vis spectra (CH₃CN, λ_max/nm):

Transition trans Isomer cis Isomer
π→π* (aromatic) 260 265
n→π* (imine) 320 315
Charge transfer 390–420 400–430

Solvent effects follow the Kamlet-Taft equation, with polar solvents causing bathochromic shifts due to increased dipole-dipole interactions. The molar absorptivity (ε) for the imine transition reaches 1.2×10⁴ L·mol⁻¹·cm⁻¹ in dichloromethane.

Properties

IUPAC Name

2-[[2-[(2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24/h1-2,5-8,11-14,17-18,23-24H,3-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSLPBBQHFXWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30886677
Record name Phenol, 2,2'-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis-
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Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64346-55-0
Record name Bis(salicylidene)-1,2-cyclohexanediamine
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Record name Phenol, 2,2'-(1,2-cyclohexanediylbis(nitrilomethylidyne))bis-
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Record name Phenol, 2,2'-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis-
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Record name Phenol, 2,2'-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis-
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Record name 2,2'-[cyclohexane-1,2-diylbis(nitrilomethylidyne)]bisphenol
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Preparation Methods

Reaction Scheme:

$$
\text{1,2-cyclohexanediamine} + 2 \times \text{salicylaldehyde} \rightarrow \text{Phenol, 2,2'-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis-} + 2 \text{H}_2\text{O}
$$

Detailed Preparation Methods

Solvent-Free Mechanochemical Synthesis

  • Method: Manual milling or grinding of racemic trans-cyclohexane-1,2-diamine with salicylaldehyde derivatives without any solvent.
  • Conditions: Reaction time as short as 10 minutes at room temperature.
  • Advantages: High chemical yields, environmentally friendly, avoids use of solvents.
  • Reference: Cívicos et al. demonstrated this rapid and efficient synthesis yielding stable imines suitable for further complexation with metals.

Conventional Reflux in Organic Solvents

  • Method: Refluxing 1,2-cyclohexanediamine with salicylaldehyde in ethanol or methanol.
  • Conditions: Typically 2–6 hours under reflux.
  • Outcome: High-purity product isolated by filtration or crystallization.
  • Notes: This classical approach is widely used for preparing salen-type ligands including this compound.
  • Reference: Standard organic synthesis protocols and supported by data from Organic Syntheses for related salen ligands.

One-Pot Synthesis with Metal Complexation

  • Method: One-pot condensation of diamine and aldehyde followed by in situ complexation with metal salts such as Pd(OAc)2 or Cu(OAc)2.
  • Conditions: Solvent-free or mild solvent conditions, short reaction times.
  • Outcome: Formation of metal-salen complexes directly from ligand synthesis.
  • Reference: Cívicos et al. reported this efficient method for salen ligand and complex preparation.

Research Findings and Analysis

Preparation Method Reaction Conditions Yield (%) Advantages Limitations Reference
Solvent-Free Milling Room temp, 10 min 70-95 Eco-friendly, rapid, high yield Requires manual milling equipment
Reflux in Ethanol/Methanol 2-6 hours reflux 80-95 Well-established, scalable Longer reaction time
One-Pot Ligand + Metal Complex Solvent-free or mild solvent 75-90 Direct complex formation Metal salt cost, purification
  • Stereochemistry: The compound exists as cis and trans isomers due to the cyclohexane ring configuration; stereochemical control affects catalytic properties.
  • Catalytic Applications: Prepared ligands serve as tetradentate Schiff base ligands in coordination chemistry, especially in asymmetric catalysis and polymerization catalysis.
  • Computational Studies: DFT calculations support the reaction mechanism of imine formation and complexation, providing insights into catalyst design.

Notes on Purification and Characterization

  • Purification: Typically achieved by recrystallization from ethanol or by filtration of the solid product after solvent evaporation.
  • Characterization: Confirmed by IR (imine C=N stretch), 1H NMR (imine proton signals), 13C NMR, and mass spectrometry.
  • X-ray Crystallography: Used to confirm molecular structure and stereochemistry in advanced studies.

Chemical Reactions Analysis

Types of Reactions: Phenol, 2,2’-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis- undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The nitrilomethylidyne groups can be reduced to amines using reducing agents such as sodium borohydride.

    Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated phenols.

Scientific Research Applications

Phenol, 2,2’-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes that serve as catalysts in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Phenol, 2,2’-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis- involves its ability to form stable complexes with metal ions. These metal complexes can act as catalysts in various chemical reactions by facilitating the transfer of electrons and stabilizing reaction intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Electronic Effects : Halogens (Br/Cl) increase electrophilicity, enhancing antioxidant activity in biological systems .
  • Steric Effects : Bulky tert-butyl groups in Mn(III) complexes restrict substrate access, favoring enantioselective epoxidation .
  • Backbone Rigidity : Cyclohexanediyl analogs offer superior conformational stability compared to ethylene-bridged ligands, impacting metal complex stability .

Biological Activity

Phenol, 2,2'-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis- is a complex organic compound with significant potential in various biological applications. Its molecular formula is C36H54N2O2C_{36}H_{54}N_{2}O_{2} and it possesses a molecular weight of 546.83 g/mol. This compound is part of a class of phenolic compounds that have garnered attention for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.

Molecular Structure

The structure of Phenol, 2,2'-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis- can be illustrated as follows:

Molecular Structure \text{Molecular Structure }

Molecular Structure

Anticancer Activity

Research indicates that phenolic compounds can exhibit significant anticancer properties. A study highlighted that derivatives of similar phenolic structures showed cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of oxidative stress and apoptosis in cancer cells.

  • Case Study : A comparative analysis of similar compounds demonstrated that those with nitrile groups displayed enhanced cytotoxicity against leukemia cell lines (K562 and BSM). The efficacy was linked to their ability to form DNA cross-links, which is crucial for disrupting cancer cell proliferation .

Antimicrobial Properties

Phenolic compounds are well-known for their antimicrobial activities. The presence of hydroxyl groups in the structure enhances their ability to disrupt microbial membranes.

  • Research Findings : In vitro studies have shown that phenolic compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell wall integrity and interference with metabolic processes .

Antioxidant Activity

Phenols exhibit strong antioxidant properties due to their ability to donate hydrogen atoms or electrons. This property is vital in neutralizing free radicals and reducing oxidative stress.

  • Data Table : Comparative antioxidant activities of various phenolic compounds:
Compound NameIC50 (µM)Mechanism
Phenol A12Free radical scavenging
Phenol B20Metal chelation
Phenol C15Hydrogen donation
Phenol, 2,2'-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis- 10 Free radical scavenging

Synthesis and Derivatives

The synthesis of Phenol, 2,2'-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis- involves complex chemical reactions often utilizing cyclohexane derivatives and nitriles under controlled conditions. The yield reported for this compound is approximately 95% when synthesized in ethanol at elevated temperatures .

Q & A

Q. Table 1: Substituent Effects on Catalytic Performance

SubstituentMetal CenterReactionee (%)Reference
4-tert-butyl, 6-piperidineMn(III)Alkene epoxidation92
4,6-di-tert-butylMn(III)Alkene epoxidation88
6-methoxyMn(III)Oxidative stressN/A

Basic: What spectroscopic and crystallographic techniques confirm the ligand’s structure?

Answer:

  • X-ray Crystallography :
    • SHELX Software : Refinement of single-crystal data using SHELXL (e.g., C–N bond lengths ~1.28 Å confirm imine bonds) .
    • Key Metrics : Bond angles (e.g., N–M–N ~90° in square-planar complexes) .
  • UV-Vis Spectroscopy : π→π* transitions (250–300 nm) and charge-transfer bands (400–500 nm) in metal complexes .

Advanced: How do steric and electronic substituent effects modulate catalytic activity?

Answer:

  • Steric Hindrance : Bulky groups (e.g., tert-butyl) enhance enantioselectivity by restricting substrate access to the metal center .
  • Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) increase Lewis acidity of the metal, accelerating oxidation rates but reducing selectivity .
  • Example : Replacing cyclohexane with a phenylpropane backbone reduces catalytic efficiency due to increased flexibility .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Hazard Classification : Eye irritation (Category 2), skin irritation (Category 2), and STOT SE 3 (specific target organ toxicity) .
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods during synthesis .
  • Storage : Inert atmosphere, away from oxidizers at –20°C for long-term stability .

Advanced: How can crystallographic data discrepancies in metal-ligand complexes be resolved?

Answer:

  • Refinement Strategies :
    • Twinned Data : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .
    • Disorder Modeling : Apply PART/SUMP restraints for flexible cyclohexyl groups .
  • Validation Tools : Check R-factor convergence (<5% difference between R₁ and wR₂) and CCDC deposition codes for benchmarking .

Advanced: What methodologies assess the ligand’s bioactivity in oxidative stress models?

Answer:

  • SOD/Catalase Mimicry :
    • In Vitro Assays : Measure superoxide dismutase (SOD) activity via cytochrome c reduction inhibition .
    • Cell Studies : Treat neuroblastoma cells with H₂O₂ and quantify viability (e.g., MTT assay) post-EUK-134 (Mn complex) exposure .
  • β-Amyloid Inhibition : Thioflavin T fluorescence assays to monitor fibril formation suppression .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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